Bienvenue dans la boutique en ligne BenchChem!

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride

Fibrinolysis inhibition Plasminogen kringle 1 binding Stereochemical structure-activity relationship

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride (CAS 2387560-52-1) is a chiral, cis-configured 2,4-disubstituted piperidine derivative with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol. It features two defined stereogenic centers at the 2- and 4-positions of the piperidine ring, with the (S)-configuration at both positions conferring a cis relative stereochemistry.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 2387560-52-1
Cat. No. B2961859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride
CAS2387560-52-1
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESCC1CC(CCN1)C(=O)OC.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-6-5-7(3-4-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
InChIKeyUARIIFVOZSXRPR-LEUCUCNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride (CAS 2387560-52-1): Chiral Piperidine Building Block for Stereochemically Defined Synthesis


Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride (CAS 2387560-52-1) is a chiral, cis-configured 2,4-disubstituted piperidine derivative with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . It features two defined stereogenic centers at the 2- and 4-positions of the piperidine ring, with the (S)-configuration at both positions conferring a cis relative stereochemistry. The compound is supplied as the hydrochloride salt, with commercially available purity typically ≥97% (HPLC) [1]. Its Fsp³ (fraction of sp³-hybridized carbons) of 0.875 and topological polar surface area of approximately 38 Ų place it within the property space of three-dimensional fragment-like chiral building blocks commonly employed in medicinal chemistry for the construction of enantiomerically pure compound libraries [2]. The defined (2S,4S) stereochemistry is the critical differentiating feature from its stereoisomeric counterparts, as stereochemical configuration in 2,4-disubstituted piperidines has been demonstrated to profoundly influence target binding affinity, selectivity, and physicochemical properties [3].

Why Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride Cannot Be Interchanged with Other 2,4-Disubstituted Piperidine Stereoisomers or Racemic Mixtures


The (2S,4S) configuration of methyl 2-methylpiperidine-4-carboxylate hydrochloride defines a unique spatial arrangement of the 2-methyl and 4-carboxylate ester substituents on the piperidine ring. In closely related 2,4-disubstituted piperidine series, stereochemical configuration has been shown to alter clot lysis inhibitory potency by up to 178-fold across the four stereoisomers, with GABAₐ off-target activity varying from undetectable (>2000 μM) to an IC₅₀ of 1350 μM [1]. Even within the same cis-diastereomeric family, enantiomeric pairing ((2S,4S) vs (2R,4R)) produces non-equivalent biological outcomes: in the benzyl-substituted 4-PIOL series, the (2S,4S) isomer (clotlysis IC₅₀ 2.9/0.58 μM) is approximately 58-fold more potent than its (2R,4R) enantiomer (clotlysis IC₅₀ 169/– μM) [1]. Furthermore, replacing enantiopure (2S,4S) material with the racemic cis-mixture introduces a potency decrease of approximately 2.2- to 3.6-fold in the plasma clotlysis assay (racemic cis compound 5: IC₅₀ 6.3/2.1 μM vs enantiopure (2S,4S) compound 15: IC₅₀ 2.9/0.58 μM) [1]. In the broader class of 2,4-disubstituted piperidine carboxylates, the thrombin inhibitor MQPA demonstrates that the (2S,4S) configuration can exhibit a Ki value (280 μM) that is approximately 14,700-fold weaker than the optimal (2R,4R) configuration (Ki 0.019 μM) [2]. These data collectively demonstrate that generic substitution of one stereoisomer for another, or for the racemate, is not pharmacologically equivalent and will lead to divergent potency, selectivity, and permeability profiles.

Quantitative Differentiation Evidence for Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride Relative to Its Stereoisomers and Racemate


Stereochemistry-Dependent Clot Lysis Inhibitory Potency: (2S,4S) vs (2R,4R) Enantiomer Comparison in 2,4-Disubstituted Piperidines

In a head-to-head stereoisomeric evaluation of four benzyl-substituted 2,4-disubstituted piperidine isoxazolone derivatives sharing the same core scaffold, the (2S,4S)-configured compound 15 exhibited a clot lysis IC₅₀ of 2.9 μM in buffer and 0.58 μM in human plasma, representing approximately 58-fold greater potency than its (2R,4R) enantiomer (compound 16: clot lysis IC₅₀ 169 μM in buffer, plasma not measurable due to insufficient activity) [1]. The (S)-configuration at the 4-position was identified as critical for potency, while the 2-position tolerated both configurations [1]. The (2S,4S) isomer also exhibited no detectable off-target GABAₐ receptor activity at concentrations up to 2000 μM, a selectivity profile shared with the (2R,4R) enantiomer (>2000 μM) but contrasting sharply with the (2S,4R) isomer (GABAₐ IC₅₀ = 1350 μM) [1].

Fibrinolysis inhibition Plasminogen kringle 1 binding Stereochemical structure-activity relationship

Stereochemistry-Modulated Caco-2 Permeability via pKa Difference: (2S,4S) vs (2S,4R) Direct Comparison

A direct stereoisomeric comparison within the same 2,4-disubstituted piperidine series revealed that the (2S,4S) configuration (compound 15) exhibits a Caco-2 apparent permeability (Papp A→B) of 1.2 × 10⁻⁶ cm/s, which is 3.4-fold lower than the (2S,4R) diastereomer (compound 14, Papp = 4.1 × 10⁻⁶ cm/s) [1]. This permeability difference is quantitatively correlated with the experimentally determined pKa gap between the basic piperidine nitrogen and the acidic isoxazolone moiety: the (2S,4S) isomer has a larger ΔpKa of 4.9, reflective of stronger zwitterionic character, while the (2S,4R) isomer has a reduced ΔpKa of 4.4, diminishing zwitterionic character and increasing passive membrane permeability [1]. Classical molecular descriptors such as logD and hydrogen-bond donor count are identical between these stereoisomers, masking the permeability difference that is experimentally measurable and stereochemistry-driven [1].

Intestinal permeability Zwitterion pKa modulation Stereochemistry-dependent ADME

Enantiopure (2S,4S) vs Racemic cis-Mixture: Impact on Pharmacological Potency

In the methyl-substituted 2,4-disubstituted piperidine series—the closest structural analog to methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride—the racemic cis-isomer (compound 5) was directly compared with the subsequently resolved enantiomers. The racemic cis-mixture showed a clot lysis IC₅₀ of 6.3 μM (buffer) / 2.1 μM (plasma), whereas the resolved (2S,4S) benzyl analog (compound 15) achieved IC₅₀ values of 2.9 μM (buffer) / 0.58 μM (plasma) [1]. While the 2-substituent differs (methyl for compound 5 vs benzyl for compound 15), the (S)-configuration at the 4-position was identified as the primary driver of potency [1]. The racemic compound 5 also exhibited a Caco-2 Papp of 0.6 × 10⁻⁶ cm/s—2-fold lower than the enantiopure (2S,4S) benzyl analog [1]. Both racemic and enantiopure forms showed no detectable GABAₐ activity at 2000 μM [1].

Enantiomeric purity Racemic vs chiral Fibrinolysis inhibitor SAR

Class-Level Evidence: Stereochemistry-Dependent Target Binding Affinity Spanning Four Orders of Magnitude in 2,4-Disubstituted Piperidine Carboxylates

In the structurally related 2,4-disubstituted piperidine carboxylate series MQPA (4-methyl-1-[N²-(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl]-L-arginyl]-2-piperidinecarboxylic acid), the four stereoisomers exhibited thrombin inhibition Ki values spanning four orders of magnitude: (2R,4R) Ki = 0.019 μM, (2R,4S) Ki = 0.24 μM, (2S,4R) Ki = 1.9 μM, and (2S,4S) Ki = 280 μM [1]. The (2S,4S) configuration produced the weakest inhibition, being approximately 14,700-fold less potent than the optimal (2R,4R) isomer [1]. This stereochemistry-dependence is not limited to thrombin: across trypsin-like serine proteases (trypsin, factor Xa, plasmin, plasma kallikrein), the (2R,4R) configuration remained the most potent, demonstrating that the stereochemical preference is target-class-conserved [1]. Notably, the commercial anticoagulant drug argatroban specifically incorporates the (2R,4R)-4-methylpiperidine-2-carboxylic acid moiety, underscoring that only one of the four possible stereoisomers provides the requisite pharmacology [2].

Thrombin inhibition Serine protease selectivity Stereochemistry-recognition coupling

Procurement Cost Differentiation: (2S,4S) vs (2R,4R) Methyl 2-Methylpiperidine-4-Carboxylate Hydrochloride

A direct price comparison from a common reputable vendor (Aladdin Scientific) reveals that the (2S,4S) enantiomer (CAS 2387560-52-1, item M632918) is priced at approximately $590.90 per 500 mg, whereas the (2R,4R) enantiomer (CAS 1254328-22-7, item C172987) is listed at $3,620.90 per 500 mg, representing a 6.1-fold cost premium for the (2R,4R) isomer . Both products are specified at ≥97% purity and both are subject to an 8–12 week lead time, indicating comparable commercial accessibility . Across multiple suppliers aggregated on ChemSpace, the (2S,4S) isomer is available from six suppliers with prices ranging from approximately $487 to $1,495 per gram, while the (2R,4R) isomer shows generally higher pricing and more restricted supplier availability [1][2]. The price inversion likely reflects differential synthetic accessibility: the (2R,4R) configuration is the pharmacophoric scaffold for argatroban, generating higher demand from pharmaceutical manufacturing, while the (2S,4S) isomer serves as a versatile chiral building block without the same commercial demand pressure [3].

Chiral building block procurement Cost-per-gram comparison Enantiomer availability

Optimal Research and Industrial Application Scenarios for Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride (CAS 2387560-52-1)


Synthesis of Plasminogen Kringle 1 Ligands Requiring the (2S,4S) Pharmacophoric Configuration

Based on the stereoisomeric evaluation data demonstrating that the (S)-configuration at the 4-position of 2,4-disubstituted piperidines is critical for clot lysis inhibitory potency [1], methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride serves as the stereochemically appropriate chiral intermediate for constructing plasminogen kringle 1 (K1) ligands. The (2S,4S) configuration provides approximately 58-fold higher clot lysis potency than the (2R,4R) enantiomer in the benzyl-substituted series, and maintains clean GABAₐ selectivity (>2000 μM) [1]. Researchers developing next-generation antifibrinolytic agents beyond tranexamic acid should select this enantiomer as the starting scaffold to preserve the (S)-configuration at the 4-position that drives on-target activity.

Construction of Chiral Compound Libraries with Defined (2S,4S) Piperidine Topology

With an Fsp³ value of 0.875 and two defined stereogenic centers, methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride is an ideal three-dimensional chiral building block for fragment-based drug discovery and diversity-oriented synthesis [4]. The methyl ester at the 4-position can be hydrolyzed to the carboxylic acid for amide coupling or reduced to the alcohol for further diversification, while the free secondary amine (after hydrochloride salt neutralization) enables N-functionalization. The (2S,4S) stereochemistry provides a specific spatial vector orientation distinct from the (2R,4R), (2S,4R), and (2R,4S) isomers, expanding the three-dimensional coverage of compound collections. Procurement of the enantiopure (2S,4S) form (CAS 2387560-52-1) at approximately 6-fold lower cost than the (2R,4R) isomer [4] enables more economical library production when the (2S,4S) topology is desired.

Serine Protease-Sparing Probe Development Using the Low-Affinity (2S,4S) Configuration

The MQPA stereoisomer data demonstrates that the (2S,4S) configuration exhibits the weakest thrombin inhibition (Ki = 280 μM) among all four stereoisomers, being approximately 14,700-fold less potent than the (2R,4R) isomer (Ki = 0.019 μM) [2]. This class-level property makes the (2S,4S) scaffold valuable for programs that specifically require avoidance of thrombin and related trypsin-like serine protease off-target activity. When incorporated as a building block into lead compounds, the (2S,4S) piperidine carboxylate core may confer a reduced propensity for anticoagulant side effects compared to scaffolds bearing the (2R,4R) configuration, which is the pharmacophoric motif of the clinical anticoagulant argatroban [3].

Permeability-Modulated Prodrug and Gut-Restricted Agent Design

The stereochemistry-dependent Caco-2 permeability data show that the (2S,4S) configuration exhibits a Papp of 1.2 × 10⁻⁶ cm/s—3.4-fold lower than the (2S,4R) diastereomer (4.1 × 10⁻⁶ cm/s)—due to a larger pKa gap (ΔpKa 4.9 vs 4.4) that enhances zwitterionic character and reduces passive membrane permeation [1]. This property can be strategically exploited in the design of gut-restricted therapeutics or in prodrug approaches where controlled, stereochemistry-dependent release of the active moiety is desired. Researchers can use the (2S,4S) scaffold to deliberately engineer lower systemic exposure while maintaining local target engagement, a strategy supported by the quantitative pKa-permeability relationship established for this stereochemical series [1].

Quote Request

Request a Quote for Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.